![molecular formula C21H26N2O3S B14920972 6-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14920972.png)
6-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
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Overview
Description
6-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound that features a unique structure combining a benzothiophene ring with a cyclohexene carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multiple steps:
Formation of the Benzothiophene Ring: The initial step involves the synthesis of the benzothiophene ring, which can be achieved through a cyclization reaction of a suitable precursor.
Introduction of the Tert-butyl and Cyano Groups: The tert-butyl and cyano groups are introduced through alkylation and nitrile formation reactions, respectively.
Coupling with Cyclohexene Carboxylic Acid: The final step involves coupling the benzothiophene derivative with cyclohexene carboxylic acid using a carbamoylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Coupling and Carbamoylation Reactions
The compound’s synthesis involves a carbamoylation reaction between a benzothiophene derivative and cyclohexene carboxylic acid. This forms the critical amide bond (-CONH-) linking the two moieties.
Key Insight : Microwave-assisted synthesis significantly reduces reaction time (from 24 hrs to 4–6 hrs) compared to traditional heating.
Cyclohexene Ring Modifications
The cyclohexene moiety undergoes structural adjustments that influence biological activity and solubility:
Research Finding : Saturation of the cyclohexene double bond (→ cyclohexane) improved inhibitory activity against SARS-CoV-2 Mac1 protein (IC₅₀ = 12 µM vs. 14 µM for unsaturated) .
Amide Bond Functionalization
The carbamoyl group participates in amide bond cleavage and acyl substitution :
Notable Example : Reaction with 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid chloride yielded a dichlorinated analog (CID 3129358) with enhanced binding to viral targets .
Electrophilic Substitution on Benzothiophene Core
The electron-rich benzothiophene undergoes regioselective substitutions:
Mechanistic Note : Thiocyanation at C6 proceeds via electrophilic aromatic substitution (EAS), favored by the electron-donating tert-butyl group .
Carboxylic Acid Derivitization
The carboxylic acid group (-COOH) enables salt formation and esterification:
Critical Data : Methyl ester analog showed a 3.2-fold increase in cellular uptake compared to the parent acid .
Research Findings and Data Analysis
Recent studies highlight structure-activity relationship (SAR) trends:
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzothiophene derivatives.
Biology
In biological research, the compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, the compound is examined for its potential use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
- 6-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohex-2-ene-1-carboxylic acid
Uniqueness
The uniqueness of 6-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid lies in its specific structural configuration, which imparts distinct chemical and biological properties
Biological Activity
The compound 6-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C22H28N2O2S, with a molar mass of approximately 372.54 g/mol. The structural features include a benzothiophene moiety, a cyano group, and a cyclohexene derivative that may contribute to its biological activity.
Research indicates that the compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the cyano group and the unique benzothiophene structure suggests potential interactions with proteins involved in disease processes.
Antiviral Properties
Recent studies have highlighted the compound's activity against SARS-CoV-2. A study published in December 2023 demonstrated that derivatives of this compound showed significant antiviral effects, with one derivative exhibiting an IC50 value of 14 µM against the virus in vitro . This indicates potential for development as an antiviral therapeutic.
Anticancer Activity
Another area of interest is the compound's anticancer properties. Preliminary data suggest that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific studies have indicated that modifications to the core structure can enhance its potency against various cancer cell lines .
Case Studies
Research Findings
- Antiviral Activity : The compound has been identified as a promising candidate for further development as an antiviral agent against coronaviruses, particularly SARS-CoV-2.
- Anticancer Mechanism : Studies indicate that it may exert its anticancer effects by modulating key signaling pathways linked to cell survival and proliferation.
- Structure-Activity Relationship (SAR) : Variations in the substituents on the benzothiophene core significantly affect biological activity, suggesting that further optimization could enhance efficacy.
Properties
Molecular Formula |
C21H26N2O3S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
6-[(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C21H26N2O3S/c1-21(2,3)12-8-9-13-16(11-22)19(27-17(13)10-12)23-18(24)14-6-4-5-7-15(14)20(25)26/h4-5,12,14-15H,6-10H2,1-3H3,(H,23,24)(H,25,26) |
InChI Key |
QPLLVENXOUMKGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3CC=CCC3C(=O)O |
Origin of Product |
United States |
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